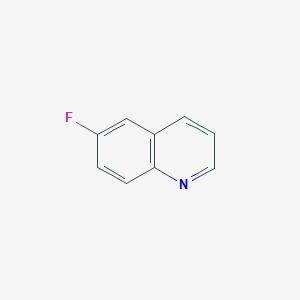

6-Fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDCSDVIVXJELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192710 | |

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-30-5 | |

| Record name | 6-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoroquinoline

Classical and Green Synthesis Approaches for 6-Fluoroquinoline Derivatives

The construction of the fluoroquinolone core, particularly those containing a fluorine atom at the C-6 position, is crucial for their biological activity. biotage.co.jp The primary synthetic strategies often involve the formation of the quinolone ring system followed by the introduction of diverse substituents, typically at the C-7 position.

A cornerstone in the synthesis of many bioactive fluoroquinolone derivatives is the direct nucleophilic aromatic substitution reaction involving the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. biotage.co.jpresearchgate.net This reaction typically involves treating a 7-chloro or 7-fluoro-6-fluoroquinolone-3-carboxylic acid with a variety of cyclic amines, such as piperazine (B1678402) or pyrrolidine (B122466) derivatives. biotage.co.jpijcce.ac.irpnu.ac.irjmcs.org.mx The C-7 substituent on the quinolone ring plays a significant role in the compound's biological properties, including antibacterial potency and cell permeability. junikhyatjournal.in

The reaction is conventionally carried out under thermal conditions. biotage.co.jp However, these methods can be slow and may require harsh conditions. biotage.co.jp For instance, less reactive amines, like certain pyrrolidine derivatives, may not undergo direct amination efficiently under standard thermal heating. biotage.co.jp To overcome this, the quinolone carboxylic acid can be converted to a more reactive borate (B1201080) ester intermediate, which facilitates the amination process. biotage.co.jp This classical approach, while effective, has prompted the development of more efficient and environmentally benign methodologies. pnu.ac.irjunikhyatjournal.in

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of fluoroquinolone analogues. biotage.co.jpjunikhyatjournal.in This method drastically reduces reaction times compared to conventional heating, often from days or weeks to mere minutes or hours. biotage.co.jp For the crucial amination step of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine or pyrrolidine derivatives, microwave irradiation provides a rapid and general route. biotage.co.jp

Research has demonstrated that this approach can shorten a multi-step synthesis that takes 386 hours via conventional methods to under an hour. biotage.co.jp Specific steps, such as the direct amination with 1-(Diphenylmethyl)piperazine in acetonitrile (B52724), can be completed in 15 minutes at 170 °C under microwave conditions. biotage.co.jp Solvent-free reaction protocols under microwave irradiation have also been developed, further enhancing the green credentials of this method by yielding high-purity products quickly and minimizing by-product formation. researchgate.netnih.gov The use of microwave heating has become a key green chemistry approach in organic synthesis, valued for its efficiency and for creating chemical libraries of fluoroquinolone analogues for biological screening in a fraction of the usual time and cost. biotage.co.jpresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

| Synthesis Step | Conventional Method Time | Microwave-Assisted Method Time |

| Multi-step Synthesis | 386 hours | < 1 hour |

| Direct Amination | Over 1 week | 15 minutes (at 170 °C) |

| Boc-Deprotection | Not specified | 5 minutes (at 80 °C) |

Data sourced from research on controlled microwave-assisted amination of quinolones. biotage.co.jp

Recent advancements have focused on employing heterogeneous catalysts to improve the synthesis of this compound derivatives, aligning with the principles of green chemistry. These catalysts offer high efficiency, simple work-up procedures, and the ability to be recycled and reused, often while using environmentally benign solvents like water. ijcce.ac.irpnu.ac.irjmcs.org.mx

Zirconia Sulfuric Acid (ZrSA) nanoparticles have been identified as a highly efficient and recyclable heterogeneous catalyst for the synthesis of fluoroquinolones. ijcce.ac.irpnu.ac.irpnu.ac.ir This catalyst is utilized in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine derivatives. ijcce.ac.irpnu.ac.ir The reaction proceeds effectively in refluxing water, which serves as a green solvent. pnu.ac.irpnu.ac.ir

Studies show that ZrSA nanoparticles exhibit high catalytic activity, leading to excellent yields of the desired products. ijcce.ac.irpnu.ac.ir A significant advantage of this method is the catalyst's recyclability; it can be recovered and reused at least three times without a noticeable loss in its catalytic performance. ijcce.ac.irpnu.ac.ir This catalytic system provides a significant improvement over traditional methods by avoiding harmful organic solvents and offering a simple work-up procedure. ijcce.ac.irpnu.ac.ir Research has also explored using both ordinary and magnetized water as the reaction medium, with magnetized water showing slightly better results in terms of yield and reaction time. ijcce.ac.iroiccpress.com

Table 2: ZrSA-Catalyzed Synthesis of Fluoroquinolone Derivatives

| Catalyst | Reactants | Solvent | Conditions | Key Findings |

| Zirconia Sulfuric Acid (ZrSA) Nanoparticles | 7-halo-6-fluoroquinolone-3-carboxylic acids and piperazine derivatives | Water | Reflux | High yields, catalyst reusable for at least 3 cycles, avoids organic solvents. ijcce.ac.irpnu.ac.ir |

A Keplerate-type giant-ball nanoporous isopolyoxomolybdate, specifically (NH₄)₄₂[MoVI₇₂MoV₆₀O₃₇₂(CH₃COO)₃₀(H₂O)₇₂] (denoted as {Mo₁₃₂}), has been successfully employed as a novel, highly efficient, and reusable catalyst. jmcs.org.mxresearchgate.netjmcs.org.mxscielo.org.mx This catalyst, with a theoretical diameter of 2.9 nm, facilitates the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with amines in refluxing water. jmcs.org.mxscielo.org.mx

The use of the {Mo₁₃₂} catalyst leads to high yields of fluoroquinolone products in short reaction times. jmcs.org.mxresearchgate.net The process is characterized by its simplicity, including an easy work-up and product isolation. jmcs.org.mxjmcs.org.mx As an eco-friendly catalyst, it can be easily recovered after the reaction and reused in multiple catalytic cycles. jmcs.org.mxjmcs.org.mx The catalyst is prepared from inexpensive and readily available starting materials, making this a practical and green synthetic route. jmcs.org.mx The reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine using this catalyst in refluxing water for 30 minutes yielded the product in 97% yield. researchgate.net

Table 3: {Mo₁₃₂} Catalyzed Synthesis of a Fluoroquinolone Derivative

| Reactant A | Reactant B | Catalyst Amount | Solvent | Temp. | Time (min) | Yield (%) |

| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol) | N-ethylpiperazine (1.5 mmol) | 0.08 g | H₂O | Reflux | 30 | 97 |

Data from the optimization study for the synthesis of compound 3ay. researchgate.net

Iridium-catalyzed C-H borylation represents a sophisticated strategy for the functionalization of the this compound core. nih.govscilit.comacs.org This transformation allows for the direct conversion of a C-H bond on the quinoline (B57606) ring into a C-B bond, forming a versatile quinoline boronic ester intermediate. nih.govacs.org These intermediates are highly valuable in medicinal chemistry as they can undergo a wide range of subsequent transformations. nih.govacs.org

The typical procedure involves reacting a this compound substrate with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(OMe)COD]₂, and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). acs.org The reaction is generally heated in a solvent like tetrahydrofuran (B95107) (THF). acs.org This method has been successfully applied to achieve the direct borylation at the C-7 position of 6-fluoroquinolones. ucc.ie This late-stage functionalization is a powerful tool for creating diverse analogues and for accessing the core structure of many important antibiotics. nih.govucc.ie

Table 4: General Conditions for Iridium-Catalyzed Borylation of 6-Fluoroquinolines

| Reagent/Component | Role / Type | Example |

| Substrate | Heteroarene | This compound derivative |

| Catalyst | Iridium Precatalyst | [Ir(OMe)COD]₂ |

| Ligand | Bipyridine | dtbpy |

| Boron Source | Diboron reagent | B₂pin₂ |

| Solvent | Aprotic ether | THF |

| Conditions | Thermal | 80 °C, 12-18 h |

General procedure compiled from published research. acs.org

Catalytic Approaches in this compound Synthesis

Keplerate-Type Giant-Ball Nanoporous Isopolyoxomolybdate Catalysis

Advanced Reaction Mechanisms and Pathways

The this compound scaffold is a cornerstone in medicinal chemistry, and its reactivity is a subject of extensive study. Advanced reaction mechanisms reveal the electronic interplay of the fluorine substituent and the heterocyclic ring system, enabling diverse chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for modifying aromatic rings. wikipedia.org In the context of this compound, the fluorine atom at the C-6 position can be displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgbyjus.com The presence of the electron-withdrawing nitrogen atom in the quinoline ring system activates the ring towards nucleophilic attack, facilitating this transformation. byjus.com

The rate and feasibility of substituting the C-6 fluorine are significantly influenced by other substituents on the quinoline ring. For example, the presence of a strong electron-withdrawing group, such as a nitro group at the C-8 position, greatly facilitates the nucleophilic substitution of a leaving group at the adjacent C-7 position, indicating the powerful electronic effects that govern this reactivity. nih.gov While fluorine is a highly electronegative atom, its utility as a leaving group in SNAr reactions is well-established, particularly on activated aromatic systems. byjus.com

Recent advancements have introduced methods to achieve SNAr on less activated fluoroarenes. Organic photoredox catalysis, for instance, enables the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions. researchgate.net This method proceeds through a cation radical-accelerated mechanism, expanding the scope of nucleophiles to include azoles, amines, and carboxylic acids. researchgate.net Such innovative pathways bypass the need for strong electron-withdrawing groups or harsh reaction conditions traditionally required for the substitution of fluorine on aromatic rings like this compound. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been extensively applied to functionalize this compound derivatives. These reactions typically involve the coupling of a halide or triflate derivative with a wide range of partners.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, 8-bromo-6-fluoroquinoline (B1287374) can be coupled with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to produce 8-aryl-6-fluoroquinoline derivatives. A similar strategy involves the iridium-catalyzed borylation of 6-fluoroquinolines to create boronic ester intermediates, which then readily participate in high-yielding Suzuki–Miyaura reactions with brominated substrates. acs.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds between an aryl halide and an amine. The Buchwald-Hartwig amination of 8-bromo-6-fluoroquinoline with amines, using a palladium catalyst system like Pd₂(dba)₃/BINAP and a base like NaOtBu, yields 8-(dialkylamino)-6-fluoroquinoline derivatives. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the aminated product. libretexts.org This method has also been successfully applied to couple piperidine (B6355638) to brominated this compound substrates. acs.orgnih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While specific examples for this compound are less detailed in the provided context, bromo-fluoroquinoline compounds are noted as suitable substrates for Heck reactions to form more complex structures. smolecule.com The reaction is a key method for functionalizing quinolone cores. rsc.org

The table below summarizes typical conditions for these palladium-catalyzed reactions on this compound derivatives.

| Reaction Type | Substrate Example | Reagents | Catalyst System | Product Type | Reported Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 8-Bromo-6-fluoroquinoline | Aryl boronic acid, K₂CO₃ | Pd(PPh₃)₄ | 8-Aryl-6-fluoroquinoline | 70–85% |

| Buchwald-Hartwig Amination | 8-Bromo-6-fluoroquinoline | Amine, NaOtBu | Pd₂(dba)₃, BINAP | 8-(Dialkylamino)-6-fluoroquinoline | 93% |

| Buchwald-Hartwig Amination | C7-Brominated this compound | Piperidine, NaOtBu | Pd₂(dba)₃, RuPhos | C7-Piperidinyl-6-fluoroquinoline | High-yielding acs.orgnih.gov |

Fluoroquinolones, the class of compounds to which this compound belongs, can undergo degradation through pathways initiated by free radicals, particularly in aqueous environments. acs.orgnih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are often employed to study these degradation mechanisms. acs.orgscielo.brnih.gov

The primary degradation pathway for fluoroquinolones often involves the attack of hydroxyl radicals on the aromatic quinolone ring system. acs.orgscielo.br The aromatic ring, which is activated by amine substituents like a piperazine group, is susceptible to electrophilic addition by the •OH radical. researchgate.net This attack results in the formation of various hydroxylated and phenolic products. acs.orgscielo.br This hydroxylation can occur at multiple positions on the benzene (B151609) portion of the quinolone core. acs.org

A specific and significant degradation pathway is the substitution of the fluorine atom at the C-6 position with a hydroxyl group. acs.orgnih.govacs.org This reaction, often termed defluorination, is initiated by an "ipso attack," where the hydroxyl radical adds directly to the carbon atom bearing the fluorine substituent. acs.orgnih.govacs.org This addition forms a geminal fluorohydrin intermediate, which is unstable and rapidly eliminates hydrogen fluoride (B91410) (HF) to yield a phenoxy radical, ultimately leading to a hydroxylated product. acs.orgacs.org This defluorination process has been observed across a range of fluoroquinolone compounds during their degradation by AOPs. acs.org However, this substitution process may require polar solvation of the fluoroquinolone molecule. nih.gov

For many bioactive fluoroquinolones, a piperazine ring is attached to the C-7 position of the quinolone core. This piperazine moiety is a primary reactive center and is highly susceptible to oxidative attack by free radicals. acs.orgnih.govscielo.br The degradation can involve dealkylation, hydroxylation, and ultimately the cleavage and removal of the entire piperazine-derived side chain. acs.orgscielo.brscielo.br Studies show that even when the core quinolone ring remains largely intact, the piperazine ring can be extensively oxidized, which is significant because photodegradation often affects these side chains in the early stages. scielo.brnih.govscielo.br

The table below outlines these free-radical induced degradation pathways.

| Degradation Pathway | Initiating Species | Mechanism | Resulting Structural Change |

|---|---|---|---|

| Hydroxylation of Aromatic Ring | Hydroxyl Radical (•OH) | Electrophilic addition to the benzene ring of the quinolone core. acs.orgresearchgate.net | Formation of various phenolic compounds. scielo.br |

| Defluorination | Hydroxyl Radical (•OH) | Ipso attack on the C-6 carbon, followed by HF elimination. acs.orgnih.govacs.org | Substitution of the C-6 fluorine atom with a hydroxyl group. acs.orgnih.gov |

| Side-Chain Degradation | Hydroxyl Radical (•OH) | Oxidative attack on the piperazine ring (if present). acs.orgscielo.br | Cleavage and removal of the piperazine-derived side chain. acs.orgscielo.br |

Substitution of Fluorine Atom with Hydroxyl Group

Oxidative Degradation Mechanisms by Ferrate(VI)

The oxidative degradation of fluoroquinolone compounds, which share a core structure with this compound, by ferrate(VI) (Fe(VI)O₄²⁻) is a complex process involving multiple reaction pathways. Ferrate(VI), a powerful oxidizing agent, is known to react with electron-rich organic moieties, such as those present in the this compound molecule. nih.gov Research has identified several key mechanisms through which ferrate(VI) degrades these compounds, including single-oxygen transfer (SOT), double-oxygen transfer (DOT), and electron-transfer-mediated coupling reactions. researchgate.netacs.org While Fe(VI) itself is the dominant reactive species in these oxidation processes, intermediate species such as Fe(V) and Fe(IV) also play a significant role. researchgate.netacs.org

The degradation of fluoroquinolones by ferrate(VI) generally follows second-order reaction kinetics. x-mol.netnih.gov The efficiency of this degradation is influenced by factors such as pH and the molar ratio of ferrate(VI) to the organic substrate. nih.govresearchgate.net Weakly alkaline conditions and higher doses of the oxidant tend to favor the reaction. nih.gov Studies on various fluoroquinolones have shown that the piperazine ring and the quinolone moiety are susceptible to attack by ferrate(VI), leading to cleavage and hydroxylation. nih.govresearchgate.net

Four primary reaction mechanisms have been proposed for the ferrate(VI) oxidation of organic pollutants: single-oxygen transfer (SOT), double-oxygen transfer (DOT), hydroxyl radical (•OH) attack, and electron-transfer-mediated coupling reactions. researchgate.netresearchgate.net The prevalence of each mechanism can be influenced by the specific substituents on the quinolone ring. acs.org

The Single-Oxygen Transfer (SOT) mechanism is considered a primary pathway in the degradation of fluoroquinolones by ferrate(VI). x-mol.net In this process, a single oxygen atom is directly transferred from the ferrate(VI) ion to the this compound molecule. This can lead to the formation of hydroxylated products. nih.gov For instance, oxygen transfer to the double bond within the quinolone structure has been identified as a key transformation. nih.gov

A more recently proposed mechanism is the Double-Oxygen Transfer (DOT), which involves the transfer of two oxygen atoms from ferrate(VI) to the substrate. researchgate.net This pathway has been suggested to explain the direct formation of di-hydroxylated products from the parent compound, a transformation that is less readily explained by the SOT or •OH attack mechanisms. researchgate.netresearchgate.net

The plausibility of the DOT mechanism has been supported by theoretical calculations. researchgate.net For phenolic compounds, the presence of a strong electron-withdrawing group, such as a carbonyl group, makes the DOT reaction more favorable. acs.org Given the structure of this compound, this pathway could contribute to its oxidative degradation, leading to the formation of products with two additional hydroxyl groups. The DOT pathway is considered a potentially common reaction mechanism during the ferrate(VI) oxidation of phenolic compounds and likely extends to related structures. acs.org

The Electron-Transfer-Mediated Coupling Reaction is another significant pathway in the ferrate(VI) oxidation of aromatic compounds, including those with a quinoline structure. researchgate.netacs.org This mechanism is initiated by a single-electron transfer from the this compound molecule to ferrate(VI), resulting in the formation of a radical cation of the organic molecule and the reduction of Fe(VI) to Fe(V). nsf.govacs.org

These newly formed organic radicals can then undergo coupling reactions with each other, leading to the formation of dimers, trimers, and even larger polymerized products. nih.gov In studies of similar compounds, these coupling products have been identified as major reaction products. nih.gov Theoretical calculations support this pathway, indicating that hydrogen abstraction, often from a hydroxyl or amine group, can readily occur to produce reactive radicals that subsequently polymerize. nih.gov This polymerization is a key transformation pathway in the elimination of certain aromatic pollutants by Fe(VI) oxidation. researchgate.net

Computational Chemistry and in Silico Studies of 6 Fluoroquinoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and reactivity of 6-fluoroquinoline derivatives. These theoretical studies allow for a detailed examination of molecular structure and energy landscapes.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of molecules. aip.orgslideshare.net For fluoroquinolone derivatives, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G**, 6-311++G(d,p), and 6-31G'(d,p), provide a fundamental understanding of their geometry and electronic properties. aip.orgresearchgate.netresearchgate.nettsijournals.com These calculations are crucial for optimizing the molecular structure to its most stable conformation (ground state). rasayanjournal.co.in

Studies have utilized DFT to analyze the distribution of electron density and to map the molecular electrostatic potential (MEP). aip.org The MEP map is particularly useful as it helps to identify the regions within the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions, including those with biological targets. researchgate.net For instance, the red-colored, low-potential areas on an MEP map indicate ideal sites for electrophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal important details about intramolecular bonding and hyperconjugation effects, which contribute to molecular stability. researchgate.net In one study, NBO analysis of a fluoro-iodo-quinoline derivative showed significant hyperconjugation between iodine lone pairs and adjacent C-C bonds, which stabilized the molecule. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of molecules. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). slideshare.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular reactivity; a smaller gap generally implies higher reactivity. aip.orgaip.org

DFT calculations have been extensively used to determine the HOMO and LUMO energies of this compound derivatives. aip.orgresearchgate.net These values are then used to calculate various global reactivity descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). slideshare.netrasayanjournal.co.in For example, a study on fluoroquinolone derivatives computed the HOMO-LUMO energy gap to be 4.001 eV for one compound and 4.055 eV for another, providing insights into their relative stabilities walisongo.ac.id. Another investigation found that introducing an iodine substituent to a fluoroquinoline structure reduced the HOMO-LUMO gap by 0.4 eV, thereby increasing its electrophilic reactivity. researchgate.net

| Derivative/Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine | B3LYP/6-311+G(d,p) | -5.8 | -1.2 | 4.6 | researchgate.net |

| Fluoroquinolone Derivative 11 | RCAM-B3LYP/6-311++G(2d,p) | - | - | 0.2604 | researchgate.net |

| Levofloxacin (B1675101) (LVF) | DFT-B3LYP-6-31G | - | - | 4.001 | walisongo.ac.id |

| Norfloxacin (B1679917) (NRF) | DFT-B3LYP-6-31G | - | - | 4.055 | walisongo.ac.id |

| Quinolone-sulphonamide Derivative 10p | B3LYP/6-31G'(d,p) | Reported to have a distinctly low energy gap | - | aip.org |

Density Functional Theory (DFT) Analysis of Electronic Structure

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of compounds and their biological activity. researchgate.netmdpi.com For this compound derivatives, QSAR models are instrumental in predicting antibacterial potency and guiding the synthesis of new compounds with enhanced efficacy. aip.orgrjpbcs.com

The development of a QSAR model involves selecting a set of molecules with known biological activities (the training set) and calculating a series of molecular descriptors for them. rjpbcs.com These descriptors, which can be physicochemical, electronic, or structural, are then used to build a mathematical equation that predicts the activity. researchgate.netaip.org

For fluoroquinolone derivatives, QSAR models have been developed to predict antibacterial activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. researchgate.netrasayanjournal.co.inaip.org For instance, one study developed a QSAR model for anti-tubercular 6-fluoroquinolones using descriptors such as the averaged Moreau-Broto autocorrelation (AATS) and Geary autocorrelation (GATS), which are weighted by van der Waals volume or atomic Sanderson electronegativities. researchgate.net Another QSAR study against E. coli identified a model that correlated antibacterial activity with descriptors like atomic charges on specific carbons (qC9, qC20) and the LUMO energy. aip.orgaip.org The ultimate goal is to create a model with high predictive power, which can then be used to screen virtual libraries of compounds or to suggest specific structural modifications to improve activity. aip.orgnih.gov

A key aspect of QSAR is identifying the specific physicochemical properties that drive biological activity. rasayanjournal.co.in For fluoroquinolones, properties such as lipophilicity, electronic effects of substituents, and steric factors have been shown to be critical. slideshare.netrasayanjournal.co.in

Lipophilicity, often quantified by the partition coefficient (logP), is a crucial parameter as it affects the drug's ability to cross bacterial cell membranes. rasayanjournal.co.in One study found that for a series of quinolone derivatives, an increase in lipophilicity (QlogP) and the electronic parameter sigma (σ), which represents the electron-donating or -withdrawing nature of a substituent, had a negative impact on antibacterial activity against S. aureus. rasayanjournal.co.in In another QSAR analysis of ciprofloxacin (B1669076) and norfloxacin derivatives, polarity was identified as a major factor for activity against S. aureus, whereas electron density around the N4-acetamide group was the primary determinant for activity against Bacillus subtilis. mdpi.com Quantum chemical descriptors, including HOMO/LUMO energies and atomic charges, are also frequently correlated with activity, providing insights into the electronic requirements for potent inhibition of bacterial enzymes like DNA gyrase. tsijournals.comaip.org

The final step in building a QSAR model is the application of statistical methods to derive the predictive equation. Multilinear Regression (MLR) is a commonly used technique for this purpose. aip.orgwalisongo.ac.idnih.gov MLR generates a linear equation that relates the dependent variable (biological activity) to a set of independent variables (molecular descriptors). rasayanjournal.co.inrjpbcs.com

Several QSAR studies on fluoroquinolone derivatives have successfully employed MLR. aip.orgaip.org For example, an MLR model for the antibacterial activity of fluoroquinolones produced the following equation: log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO). aip.orgaip.org

The statistical quality and predictive power of the generated QSAR model are evaluated using various parameters. These include the correlation coefficient (R²), which measures the goodness of fit; the standard deviation (SD); and the Fisher statistic (F-value). nih.gov To ensure the model's robustness and prevent overfitting, internal and external validation techniques are employed, often involving a leave-one-out cross-validation (q²) and prediction on a separate test set of compounds. walisongo.ac.idnih.gov Other statistical methods like Partial Least Squares (PLS) regression and Genetic Function Approximation (GFA) have also been utilized in QSAR studies of fluoroquinolones. mdpi.comnih.gov

| QSAR Study Focus | Key Descriptors | Statistical Method | Key Findings | Reference |

|---|---|---|---|---|

| Anti-tubercular 6-Fluoroquinolones | AATS3v, AATS1v, GATS4m, GATS6e | - | Model showed good statistical values (R²train = 0.69, R²pred = 0.57) for predicting anti-mycobacterial activity. | researchgate.net |

| Antibacterial Quinolones vs. S. aureus | QlogP, σ (electronic parameter) | Regression Analysis | Increased lipophilicity (QlogP) and electron-withdrawing character (σ) negatively influenced activity. | rasayanjournal.co.in |

| Antibacterial Fluoroquinolones | Atomic charges (qC9, qO11, qC16, qC20), LUMO | Multilinear Regression (MLR) | Developed a statistically significant model (r = 0.97) linking electronic properties to antibacterial activity. | aip.org |

| Ciprofloxacin & Norfloxacin Derivatives | Polarity, Lipophilicity, 13C-NMR data | Partial Least Squares (PLS) | Polarity was key for S. aureus activity; electron density was crucial for B. subtilis activity. | mdpi.com |

| Antimalarial Quinolone Derivatives | PJI2, Mv, PCR, nBM, VAR | Multilinear Regression (MLR) | Identified key descriptors affecting antimalarial activity and cytotoxicity, enabling therapeutic index improvement. | nih.gov |

Correlation of Physicochemical Properties with Biological Activity

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. These simulations provide a detailed understanding of the binding modes, affinities, and the dynamic behavior of the ligand-target complex at an atomic level.

Molecular docking studies have been instrumental in predicting the binding affinities of this compound derivatives to their respective biological targets. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a crucial parameter for predicting the potency of a compound. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target.

In a study focusing on 2,4-disubstituted 6-fluoroquinolines as potential antiplasmodial agents, molecular docking simulations predicted binding affinities ranging from -8.200 to -10.700 kcal/mol with the modeled Plasmodium falciparum translation elongation factor 2 (PfeEF2). researchgate.netnih.gov Notably, several of the studied compounds exhibited better binding affinities than the known inhibitor, quinoline-4-carboxamide (DDD107498). nih.gov Another study on novel fluoroquinoline analogues targeting topoisomerase II DNA gyrase calculated Glide Emodel values, where a more negative value signifies a better binding affinity. The synthesized analogues showed Emodel values ranging from -119.918 to -84.85, which were more favorable than that of the reference drug norfloxacin (-83.0725). nih.gov

Similarly, in the context of antibacterial research, docking studies of synthesized fluoroquinoline derivatives against E. coli DNA gyrase B and human topoisomerase IIα revealed binding affinities in the ranges of -6.1 to -7.2 kcal/mol and -6.8 to -7.4 kcal/mol, respectively. capes.gov.br For ciprofloxacin derivatives targeting M. tuberculosis DNA gyrase, docking studies also demonstrated that the derivatives had a greater binding affinity than ciprofloxacin itself. jst.go.jp

These predictions of binding affinity are critical for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with enhanced potency.

Table 1: Predicted Binding Affinities of Selected this compound Derivatives

| Compound Class | Target | Predicted Binding Affinity Range | Reference |

|---|---|---|---|

| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 | -8.200 to -10.700 kcal/mol | researchgate.netnih.gov |

| 1-ethyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives | Topoisomerase II DNA gyrase | -119.918 to -84.85 (Glide Emodel) | nih.gov |

| Fluoroquinoline derivatives | E. coli DNA gyrase B | -6.1 to -7.2 kcal/mol | capes.gov.br |

| Fluoroquinoline derivatives | Human topoisomerase IIα | -6.8 to -7.4 kcal/mol | capes.gov.br |

Beyond predicting binding affinity, molecular docking and dynamics simulations elucidate the specific interaction modes between this compound derivatives and their biological targets. This includes identifying the key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

In the investigation of 2,4-disubstituted 6-fluoroquinolines targeting PfeEF2, docking studies provided a detailed view of the interactions within the active site, helping to understand the structural basis for their antiplasmodial activity. nih.gov This information is vital for designing new analogues that can form more stable and specific interactions with the target. nih.gov

More recently, with the emergence of the COVID-19 pandemic, the main protease (Mpro) of SARS-CoV-2 has become a significant drug target. In silico studies have explored the potential of fluoroquinolones to inhibit this enzyme. Molecular docking has shown that fluoroquinolones like ciprofloxacin and moxifloxacin (B1663623) can bind to the active site of SARS-CoV-2 Mpro, with some studies suggesting that their interaction might be stronger than that of other potential inhibitors like nelfinavir (B1663628) and chloroquine. japer.innih.gov These studies have identified key residues within the Mpro active site that interact with the fluoroquinolone scaffold, providing a basis for the rational design of more potent viral inhibitors. nih.gov

In cases where the three-dimensional structure of a biological target has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed to construct a theoretical 3D model. This technique relies on the amino acid sequence of the target protein and its similarity to a protein with a known structure, which serves as a template. europeanreview.orgmdpi.com

For instance, in the study of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents, the 3D structure of Plasmodium falciparum translation elongation factor 2 (PfeEF2) was generated using homology modeling in the SWISS-MODEL workspace. researchgate.netnih.gov This modeled structure was then used as the receptor for subsequent molecular docking simulations with the this compound derivatives. nih.gov The quality of the homology model is crucial for the reliability of the subsequent docking results. Therefore, the generated models are typically subjected to rigorous validation checks. researchgate.net

Homology modeling has also been applied in the study of fluoroquinolone resistance in bacteria. For example, to understand the structural basis of resistance due to mutations in the ParC protein of Streptococcus pneumoniae, homology models of the wild-type and mutant ParC were created. europeanreview.org These models provided insights into how mutations could alter the conformation of the quinolone binding site, leading to reduced drug efficacy. europeanreview.org

Interaction Modes with Biological Targets (e.g., PfeEF2, SARS-CoV-2 Mpro)

Topological-Substructural Molecular Design (TOPS-MODE) Approach

The Topological-Substructural Molecular Design (TOPS-MODE) approach is a computational method used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). This approach calculates molecular descriptors based on the topology and substructures of a molecule, which are then correlated with its physicochemical, pharmacokinetic, or pharmacological properties.

The TOPS-MODE approach has been successfully applied to estimate various pharmacokinetic and pharmacological properties of 6-fluoroquinolone derivatives. For example, this method was used to predict the human bioavailability (F) and the minimum inhibitory concentration (MIC90) against Streptococcus pneumoniae for a series of fluoroquinolone derivatives. nih.gov The models generated were able to accurately classify drugs with high and moderate bioavailability. nih.gov

In another study, the TOPS-MODE approach was used to estimate the n-octanol/buffer partition coefficient (Log P), the apparent intestinal absorption rate constant (Log Ka), and the intestinal permeability (Log Peff) of a set of 6-fluoroquinolone derivatives. researchgate.net The models developed highlighted the significant role of lipophilicity in the absorption process. researchgate.net Such predictive models are invaluable in the early stages of drug development for assessing the potential of new drug candidates.

A key advantage of the TOPS-MODE approach is its ability to analyze the contribution of different molecular fragments or substituent groups to a particular property. This is particularly useful for guiding the chemical modification of a lead compound to optimize its properties.

For 6-fluoroquinolone derivatives, the TOPS-MODE approach has been used to calculate the normalized group contributions to properties at specific positions of the quinolone framework, such as the R4 and R5 positions. researchgate.netresearchgate.net By analyzing these contributions, researchers can identify which substituents are likely to enhance or diminish a desired property, such as absorption or antibacterial activity. For instance, in the design of new fluoroquinolones based on the Sitafloxacin framework, the analysis revealed that halogens and methoxy (B1213986) groups at certain positions made the most favorable contributions to both pharmacokinetic and pharmacological properties. nih.gov This information allows for a more focused and rational approach to molecular modification, saving time and resources in the synthesis of new analogues.

Prediction of Oral Absorption and Permeability

In silico models are crucial for the early assessment of drug candidates, providing key insights into their pharmacokinetic profiles, such as oral absorption and membrane permeability. For this compound derivatives, computational approaches are used to predict their ability to be absorbed through the gastrointestinal tract and to permeate biological membranes, which are critical factors for oral bioavailability.

One common method involves the prediction of permeability across Caco-2 cell monolayers, a widely accepted in vitro model that mimics the human intestinal epithelium. mdpi.comraco.cat Quantitative Structure-Property Relationship (QSPR) models are developed by correlating calculated molecular descriptors with experimentally determined Caco-2 permeability (PCaco-2) values. mdpi.commdpi.com These models often use descriptors related to hydrogen bonding, molecular size, and lipophilicity to predict permeability. mdpi.comnih.gov For instance, a study on 2,4-disubstituted 6-fluoroquinolines used the SwissADME online platform to predict pharmacokinetic properties, including gastrointestinal absorption and Caco-2 permeability. nih.govresearchgate.net

A study focusing on 4-piperazinylquinoline hybrids, which share structural similarities with some this compound derivatives, predicted excellent permeability across the Caco-2 membrane (QPPCaco > 500 nm/s) for all tested compounds. mdpi.com This high permeability suggests a high potential for passive transport across biological membranes. mdpi.com Another study on quinoline (B57606) derivatives used computational tools to predict human oral absorption, with acceptable ranges defined as >80% for high absorption and <25% for poor absorption. arabjchem.org

Key parameters often calculated in these predictions include the octanol-water partition coefficient (Log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.comorientjchem.org These parameters help in understanding the lipophilic/hydrophilic balance and the potential for membrane interaction. nih.govmdpi.com For example, research on 6-fluoroquinolone-glutamic acid hybrids indicated that high molecular weight and hydrophilicity could be impediments to good gastrointestinal absorption. mdpi.com The table below summarizes typical ADME parameters predicted for a set of quinoline derivatives, showcasing the type of data generated in such studies.

Table 1: Predicted ADME and Physicochemical Properties for Representative Quinoline Derivatives

| Compound ID | Molecular Weight (g/mol) | Log P | TPSA (Ų) | GI Absorption | Caco-2 Permeability (nm/s) |

|---|---|---|---|---|---|

| Derivative A | 450.5 | 3.2 | 85.3 | High | >500 |

| Derivative B | 488.6 | 2.9 | 95.8 | High | >500 |

| Derivative C | 512.5 | 3.8 | 88.1 | Low | <25 |

| Derivative D | 464.5 | 3.5 | 85.3 | High | >500 |

This table is representative of data found in computational studies and is for illustrative purposes.

These predictive models are invaluable in the early stages of drug discovery, allowing for the rapid screening of large libraries of compounds and prioritizing those with the highest potential for successful oral administration. raco.catnih.gov

Advanced Spectroscopic Characterization and Analytical Method Development for 6 Fluoroquinoline

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to confirm the identity and elucidate the structural features of 6-fluoroquinoline. These techniques probe the molecular framework, providing a comprehensive "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons in the quinoline (B57606) ring system are typically observed in the aromatic region (δ 7.0–9.0 ppm). The exact positions of these signals and their coupling patterns are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen in the heterocyclic ring. For instance, in various this compound derivatives, proton signals are well-resolved, allowing for unambiguous assignment. acs.orgnih.gov Analysis of crude reaction mixtures by ¹H NMR using an internal standard like 1,3,5-trimethoxybenzene (B48636) can be used to determine product yields. acs.orgnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atom attached to the fluorine (C-6) exhibits a characteristic large coupling constant (J_CF), a key identifier for its position. fordham.edu For example, in one derivative, the C-6 signal appears as a doublet with a coupling constant (J) of 247 Hz. nih.gov The chemical shifts of other carbon atoms are also influenced by the fluorine substituent. acs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Data presented for derivatives in CDCl₃ solvent. Chemical shifts (δ) in ppm, coupling constants (J) in Hz.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 6-Fluoro-4-methoxyquinoline (B1591933) | 8.71 (d, J=5.0), 8.02 (dd, J=9.2, 5.3), 7.77 (dd, J=9.5, 2.9), 7.44 (ddd, J=9.2, 8.2, 2.9), 6.73 (d, J=5.1), 4.02 (s) | 162.0 (d, J=5), 160.2 (d, J=247), 150.7 (d, J=2), 146.3, 131.4 (d, J=9), 122.2 (d, J=10), 119.8 (d, J=26), 105.8 (d, J=24), 100.5, 55.8 | acs.orgnih.gov |

| 7-Bromo-6-fluoro-4-methoxyquinoline | 8.72 (d, J=5.2), 8.30 (d, J=6.6), 7.85 (d, J=9.2), 6.77 (d, J=5.2), 4.06 (s) | 162.0 (d, J=5), 156.2 (d, J=248), 151.6 (d, J=3), 146.3 (d, J=1), 133.9, 121.2 (d, J=8), 113.6 (d, J=24), 106.8 (d, J=25), 100.7, 56.0 | acs.org |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | 8.42–8.25 (m), 7.89 (dd, J=9.2, 2.8), 7.62 (ddd, J=9.2, 8.0, 2.8), 4.09 (s) | 164.8, 162.5 (d, J=254), 147.1 (d, J=3), 145.3, 143.1 (d, J=6), 134.0 (d, J=10), 128.8 (d, J=11), 121.9, 121.8 (d, J=26), 108.0 (d, J=25), 53.5 | acs.orgnih.gov |

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemistryjournal.in The resulting spectrum provides a molecular "fingerprint." nitrkl.ac.in For this compound and its derivatives, FTIR spectra show characteristic absorption bands corresponding to C-F, C=N, C=C, and C-H vibrations. The C-F stretching vibration typically appears in the region of 1250-1000 cm⁻¹. vulcanchem.com Aromatic C=C and C=N stretching vibrations are observed in the 1630-1450 cm⁻¹ range. acs.orgnih.gov FTIR analysis can be performed on samples prepared as KBr pellets or as thin films. acs.orgchemistryjournal.in It is a valuable tool for confirming the presence of the fluoroquinolone core and for monitoring chemical transformations. chemistryjournal.innitrkl.ac.in

Table 2: Key FTIR Absorption Bands for this compound Derivatives Frequencies (ν_max) in cm⁻¹.

| Compound | Key Absorption Bands (cm⁻¹) | Source |

| 6-Fluoro-4-methoxyquinoline | 1631, 1598, 1309, 1189, 1069 | acs.orgnih.gov |

| 7-Bromo-6-fluoro-4-methoxyquinoline | 1596, 1570, 1499, 1348, 1181, 1093 | acs.org |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | 1751, 1623, 1558, 1208, 1104, 1006 | acs.orgnih.gov |

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like the quinolone ring. vulcanchem.com Fluoroquinolones exhibit characteristic absorption maxima in the UV region. Norfloxacin (B1679917), a related fluoroquinolone, shows an absorption maximum at 277 nm in 0.1 M hydrochloric acid. banglajol.info The UV absorption spectra of different fluoroquinolones often show significant overlap, which can present a challenge for simultaneous determination without the use of chemometric tools. nih.gov The binding of fluoroquinolones to macromolecules like DNA can cause changes in the UV-visible spectrum, such as hypochromism (a decrease in absorbance) and a red shift (a shift to a longer wavelength), which can indicate an intercalating mode of interaction. najah.edu

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition with high accuracy. acs.org High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides exact mass measurements, confirming the molecular formula of this compound and its derivatives. acs.orgnih.gov For example, the [M+H]⁺ ion for 6-fluoro-4-methoxyquinoline is calculated as 178.0663 and found to be 178.0658. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for separating complex mixtures and identifying trace amounts of fluoroquinolones. mdpi.comusda.gov These techniques are widely used for the detection of fluoroquinolone residues in environmental and biological samples. mdpi.comoup.comwaters.com Different mass analyzers, including ion traps and time-of-flight (Tof) instruments, are employed for this purpose. waters.com

Many fluoroquinolones are naturally fluorescent, a property that is exploited for their detection and in interaction studies. scu.edu.au Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This technique is highly sensitive. researchgate.net

The fluorescence of these compounds can be "quenched" (decreased) by interaction with other molecules. asianpubs.org This phenomenon is the basis for fluorescence quenching studies, which provide information about binding mechanisms, accessibility of the fluorophore, and the dynamics of molecular interactions. nih.govmdpi.com For instance, the interaction between fluoroquinolones and stable nitroxide radicals has been shown to result in a dynamic (collisional) quenching mechanism. nih.gov Such studies help to determine quenching parameters like the Stern-Volmer constant, which quantifies the efficiency of the quenching process. nih.govmdpi.com

Mass Spectrometry (LC-MS)

Development of Analytical Methods for Detection and Quantification

The widespread use of fluoroquinolone-based compounds necessitates the development of reliable and sensitive analytical methods for their detection and quantification in various matrices, including pharmaceutical formulations and environmental samples like wastewater. mdpi.comresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones. researchgate.netrsc.org HPLC systems are commonly equipped with UV, fluorescence (FLD), or mass spectrometry (MS) detectors. mdpi.comresearchgate.net Fluorescence detection is particularly suitable due to the intrinsic fluorescence of many fluoroquinolones, offering high sensitivity. researchgate.net

For ultratrace analysis, methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. rsc.orgnih.govresearchgate.net For example, an analytical method using mixed-phase cation-exchange disk cartridges for extraction followed by LC with fluorescence detection has been validated for determining nine fluoroquinolones in urban wastewater. researchgate.net

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it a preferred method for confirmatory analysis and the quantification of fluoroquinolone residues in complex samples like river water, fish, and shrimp. mdpi.comoup.comresearchgate.net

Other analytical techniques applied to fluoroquinolone analysis include capillary electrophoresis (CE), which offers high separation efficiency and low consumption of samples and reagents. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones due to its robustness and versatility. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

Method development often involves optimizing the mobile phase composition, pH, and stationary phase chemistry to achieve efficient separation. For instance, a mobile phase consisting of a sodium dihydrogen phosphate (B84403) buffer adjusted to an acidic pH with orthophosphoric acid and acetonitrile (B52724) has been shown to provide good resolution for fluoroquinolone compounds. cu.edu.eg The choice of the stationary phase is also critical; C18 columns are frequently used and have demonstrated suitable resolution for separating various fluoroquinolones. nih.govcu.edu.eg Detection is typically carried out using UV-Vis or fluorescence detectors. researchgate.netnih.gov For example, a UV detector set at 290 nm has been successfully used for the analysis of a novel fluoroquinolone. nih.gov The flow rate is another key parameter, with a rate of 1-2 mL/min often being optimal. nih.govcu.edu.eg

Chiral HPLC methods have also been developed to separate the enantiomers of chiral fluoroquinolones, as the stereochemistry can significantly impact their biological activity. nih.govoup.com This is often achieved by using a chiral mobile phase additive, such as β-cyclodextrin, or by employing polysaccharide-derived chiral stationary phases. nih.govoup.com The enantiomers of ofloxacin (B1677185), for instance, have been separated using various polysaccharide-based columns. oup.com

Table 1: HPLC Methods for Fluoroquinolone Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Endcapped C-18 | Zorbax SB-C18 | Chiralpak® & Chiralcel® |

| Mobile Phase | Chiral mobile phase with β-cyclodextrin | Sodium dihydrogen phosphate buffer (pH 2.5) and acetonitrile (80:20, v/v) | Various organic solvents (e.g., ethanol-hexane) |

| Flow Rate | 2 ml/min | 1 mL/min | 0.4 - 0.5 ml/min |

| Detection | UV-Vis at 290 nm | UV at 278 nm | UV at 292-326 nm |

| Analytes | WCK 771 enantiomers | Ciprofloxacin (B1669076) & Moxifloxacin (B1663623) | Flumequine, Ofloxacin, Lomefloxacin |

| Reference | nih.gov | cu.edu.eg | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the highly sensitive and selective determination of fluoroquinolones, particularly at trace levels in complex matrices like biological fluids and environmental samples. koreascience.krfarmaciajournal.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing excellent specificity and low detection limits. koreascience.krfarmaciajournal.com

A common approach involves using a reversed-phase column, such as a C8 or C18, for separation, followed by detection using a triple quadrupole mass spectrometer. koreascience.krjfda-online.com The mobile phase typically consists of an aqueous component with an additive like formic acid and an organic solvent such as acetonitrile. koreascience.krjfda-online.com Gradient elution is often employed to effectively separate multiple analytes. jfda-online.com

Sample preparation is a critical step in LC-MS/MS analysis to minimize matrix effects and enhance sensitivity. koreascience.kr Techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently used for sample clean-up and concentration. koreascience.krwaters.com For instance, a QuEChERS method has been successfully applied for the extraction of fluoroquinolones from chicken muscle. koreascience.kr

The mass spectrometer is typically operated in the positive ion mode with multiple reaction monitoring (MRM) for quantification. jfda-online.com This involves monitoring specific precursor-to-product ion transitions for each analyte, which significantly enhances the selectivity of the method. jfda-online.com LC-MS/MS methods have been validated for the analysis of a wide range of fluoroquinolones in various matrices, including chicken muscle, milk, pork, fish, and shrimp. koreascience.krjfda-online.com

Table 2: LC-MS/MS Methods for Fluoroquinolone Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Sample Preparation | QuEChERS | Acetonitrile extraction, hexane (B92381) defatting | Solid-Phase Extraction (SPE) |

| LC Column | Acquity UPLC HSS T3 | XDB C-8 | C18 |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid | 20 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and acetonitrile (gradient) | Acetonitrile/acetic acid |

| Ionization Mode | Not Specified | ESI Positive | Not Specified |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or MRM |

| Analytes | 10 Fluoroquinolones | 18 Quinolones | Ciprofloxacin, Norfloxacin, Ofloxacin |

| Reference | koreascience.kr | jfda-online.com | farmaciajournal.com |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) presents a powerful alternative to HPLC for the analysis of fluoroquinolones, offering advantages such as high separation efficiency, low consumption of samples and reagents, and rapid analysis times. mdpi.com The separation in CZE is based on the differential migration of charged analytes in an electric field. Since fluoroquinolones possess a permanent charge across a wide pH range, they are well-suited for CZE analysis. mdpi.com

The optimization of CZE methods involves several key parameters, including the composition and pH of the background electrolyte (BGE), the applied voltage, capillary temperature, and injection parameters. mdpi.comrsc.org For instance, a BGE with a pH of 8.5 and an applied voltage of 16 kV have been found to provide a good balance between resolution and analysis time for the separation of several fluoroquinolones. mdpi.com Borate (B1201080) buffers are commonly used as the BGE. researchgate.netubbcluj.ro

Before the first use, capillaries are typically conditioned with sodium hydroxide (B78521) solution, deionized water, and the running buffer to ensure reproducible results. mdpi.comrsc.org Detection is commonly performed using a UV detector. researchgate.net CZE has been successfully applied for the simultaneous determination of multiple fluoroquinolones in various samples, including pharmaceutical industrial wastewater and transdermal therapeutic systems. mdpi.comubbcluj.ro

Table 3: CZE Methods for Fluoroquinolone Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Background Electrolyte (BGE) | EDA with pH 8.0 adjusted by FA | BGE pH 8.5 | 25 mmol L-1 sodium tetraborate (B1243019) + 15% MeOH, pH 10.5 |

| Applied Voltage | 25 kV | 16 kV | +20 kV |

| Capillary Temperature | 25 °C | Not Specified | 20 °C |

| Detection | UV at 280 nm or MS | Not Specified | UV at 280 nm |

| Analytes | 8 Fluoroquinolones | Ciprofloxacin, Sparfloxacin, Moxifloxacin, Gatifloxacin | Ciprofloxacin, Norfloxacin, Ofloxacin |

| Reference | rsc.org | mdpi.com | researchgate.net |

Online Molecularly Imprinted Solid Phase Extraction (MISPE)

Molecularly Imprinted Solid Phase Extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs) as sorbents. asianpubs.orgacs.org MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule or a group of structurally related compounds, such as fluoroquinolones. asianpubs.orgacs.org This high selectivity allows for the efficient extraction and clean-up of target analytes from complex matrices, even in the presence of interfering substances. asianpubs.orgmdpi.com

The development of a MISPE method involves the synthesis of a MIP using a template molecule that is structurally similar to the target analytes. For example, levofloxacin (B1675101) and ciprofloxacin have been used as templates to create MIPs for the extraction of a range of fluoroquinolones. asianpubs.orgub.edu The performance of the MISPE method is influenced by various factors, including the composition of the loading and washing solutions. mdpi.com

Online MISPE couples the extraction process directly with an analytical instrument, such as an HPLC system, creating a fully automated and highly sensitive method. mdpi.com This approach has been successfully used for the ultratrace determination of fluoroquinolones in river water samples, achieving very low limits of detection in the nanogram per liter range. mdpi.com The MISPE column can often be reused multiple times without a significant loss in performance, making it a cost-effective technique. mdpi.com

Table 4: MISPE Methods for Fluoroquinolone Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Template Molecule(s) | Levofloxacin & Ciprofloxacin | Ciprofloxacin | Levofloxacin |

| Extraction Method | Offline MISPE | Offline MISPE with nanoMIPs | Online MISPE |

| Matrix | Milk | Human Urine | River Water |

| Elution Solvent | Methanol with 4% ammonia | Not specified | Not specified |

| Analytical Technique | HPLC-DAD | HPLC-Fluorescence | HPLC-FLD |

| Analytes | 10 Fluoroquinolones | 8 Fluoroquinolones | 7 Fluoroquinolones |

| Reference | asianpubs.org | mdpi.com | mdpi.com |

Biological and Medicinal Chemistry Research on 6 Fluoroquinoline

Antimicrobial Research and Mechanisms of Action

Fluoroquinolones exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication. Their mechanism of action is distinct as they are the only direct inhibitors of DNA synthesis. karger.com

The primary targets for 6-fluoroquinoline-based antibiotics are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. acs.orgresearchgate.net These drugs stabilize a ternary complex formed by the enzyme and bacterial DNA. mdpi.com This stabilization traps the enzymes on the DNA, preventing the re-ligation of DNA strands that they have cleaved, which in turn leads to the fragmentation of the bacterial chromosome and subsequent cell death. karger.comresearchgate.net

Fluoroquinolones effectively convert these essential enzymes into toxic agents that damage the bacterial chromosome. karger.com While both enzymes are targeted, there is a degree of specificity. In most Gram-negative bacteria, DNA gyrase is the more susceptible primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the principal target. oup.com DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. dovepress.com Topoisomerase IV's main role is to unlink daughter chromosomes following a round of DNA replication, enabling their segregation into daughter cells. dovepress.combrieflands.com By inhibiting these functions, 6-fluoroquinolones disrupt critical cellular processes, leading to bacterial death. acs.org

The antibacterial profile of the this compound class is heavily influenced by the chemical substituents at various positions on its core structure. Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency and spectrum. The foundational structure for these potent antibacterials is a 1-substituted 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety. nih.govasm.org Modifications at the N-1, C-7, and C-8 positions have proven most successful in enhancing antimicrobial activity and improving pharmacokinetic properties. nih.govasm.org

For instance, a cyclopropyl (B3062369) group at the N-1 position is often associated with potent activity against Enterobacteriaceae and Pseudomonas. nih.gov The C-7 position is recognized as the most versatile site for modification, where the introduction of various heterocyclic rings can significantly alter the drug's properties. mdpi.comnih.gov The substituent at C-7 is thought to interact with the GyrB/ParE subunit of the enzyme-DNA complex. mdpi.com

The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a pivotal discovery in the development of this class of antibiotics, distinguishing the more potent fluoroquinolones from the earlier quinolones. wikipedia.org This single substitution markedly enhances antimicrobial activity through a dual effect: it increases the drug's ability to penetrate the bacterial cell wall and boosts its inhibitory action on DNA gyrase. karger.com Research has shown that the C-6 fluorine atom can improve gyrase inhibition by 2 to 17 times and enhance cell penetration by 1 to 70 times compared to corresponding non-fluorinated analogs. karger.comasm.org This enhancement is a primary reason why the vast majority of clinically relevant quinolones possess a C-6 fluorine substituent. asm.org

The substituent at the C-7 position plays a crucial role in defining the antibacterial spectrum, potency, and pharmacokinetic properties of fluoroquinolones. karger.com This position is highly amenable to the introduction of various, often bulky, nitrogen-containing heterocyclic rings. karger.comnih.gov The nature of this substituent directly influences the drug's activity against different types of bacteria.

Piperazine (B1678402) Ring : The addition of a piperazine ring at C-7 significantly increases potency against Gram-negative bacteria, such as Enterobacteriaceae and Pseudomonas aeruginosa. karger.comnih.gov It also enhances activity against staphylococci. nih.gov Norfloxacin (B1679917) was the first such compound to incorporate this feature along with the C-6 fluorine. oup.com

Pyrrolidine (B122466) Ring : A pyrrolidine substituent at C-7 tends to improve activity against Gram-positive bacteria. karger.com

Azabicyclic Groups : The incorporation of azabicyclic moieties at position 7 is associated with enhanced potency against Gram-positive organisms. karger.com

Other Heterocycles : Studies have shown that larger heterocyclic substituents at C-7 can enhance inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, derivatives with a benzimidazolyl group at C-7 have shown significant activity against S. aureus. nih.gov

The table below summarizes the general effects of different C-7 substituents on the antimicrobial activity of 6-fluoroquinolones.

| C-7 Substituent | Primary Impact on Antimicrobial Spectrum |

| Piperazine | Enhanced activity against Gram-negative bacteria (e.g., P. aeruginosa). karger.comnih.gov |

| Pyrrolidine | Improved activity against Gram-positive bacteria. karger.com |

| Azabicyclic Groups | Enhanced potency against Gram-positive bacteria. karger.com |

| Halogen Atoms (e.g., Chlorine) | Significant in vitro activity against P. aeruginosa. karger.com |

Role of Fluorine at C-6 Position in Antimicrobial Potency and Cell Permeation

Research on Antimicrobial Resistance Mechanisms

The clinical utility of fluoroquinolones has been challenged by the emergence of bacterial resistance. The primary mechanism involves specific changes in the drug's molecular targets. researchgate.netacs.org

The most common and clinically significant mechanism of resistance to 6-fluoroquinolones is the accumulation of mutations in the genes that encode DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). acs.orgoup.com These mutations typically occur within a specific, highly conserved segment of the genes known as the quinolone resistance-determining region (QRDR). brieflands.comnih.gov

These genetic alterations result in amino acid substitutions in the enzyme subunits, which in turn reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex. researchgate.net This diminished binding lessens the drug's ability to stabilize the cleaved complex, thereby reducing its antibacterial efficacy. acs.org

Resistance often develops in a stepwise manner. pnas.org A single mutation in the primary target enzyme (gyrase in Gram-negative bacteria, topoisomerase IV in Gram-positive bacteria) confers a moderate level of resistance. oup.com The acquisition of additional mutations, either in the same gene or in the gene encoding the secondary target, leads to higher levels of resistance. oup.comnih.gov

Common mutations associated with resistance include:

In GyrA : Mutations at serine (Ser) and aspartate (Asp) residues are frequently observed. For example, in Neisseria gonorrhoeae, mutations at Ser91 and Asp95 are common. acs.org In many other Gram-negative bacteria, the corresponding positions are Ser83 and Asp87. brieflands.com

In ParC : Similar mutations are found in the topoisomerase IV subunit. In N. gonorrhoeae, mutations at Ser87 have been shown to reduce drug sensitivity. acs.org In K. pneumoniae, mutations at positions 78, 80, and 84 of ParC are associated with resistance. brieflands.com

The table below lists key mutations in the QRDR of GyrA and ParC and their role in fluoroquinolone resistance.

| Gene | Common Mutation Site (Amino Acid Position) | Consequence |

| gyrA | Serine (e.g., Ser83, Ser91) | Primary mutation leading to reduced susceptibility, especially in Gram-negative bacteria. brieflands.comacs.org |

| gyrA | Aspartate (e.g., Asp87, Asp95) | Often a secondary mutation that further increases the level of resistance. brieflands.comacs.org |

| parC | Serine (e.g., Ser80, Ser87) | Primary mutation site in many Gram-positive bacteria; reduces drug sensitivity. brieflands.comacs.org |

| parC | Aspartate/Glutamate (e.g., Asp84, Glu91) | Secondary mutation that contributes to higher levels of resistance. brieflands.comacs.org |

Plasmid-Mediated Resistance

The emergence of bacterial resistance to fluoroquinolone antibiotics is a significant concern in clinical practice. While chromosomal mutations are a primary driver of resistance, plasmid-mediated quinolone resistance (PMQR) mechanisms are increasingly recognized for their role in the dissemination of resistance. uwi.edudovepress.com These plasmids can carry genes that confer resistance to fluoroquinolones, often in conjunction with resistance to other antibiotic classes. uwi.eduoup.com

One of the key PMQR determinants is the aac(6')-Ib-cr gene, a variant of an aminoglycoside acetyltransferase. dovepress.comjlabphy.org This enzyme can modify fluoroquinolones that possess a piperazinyl group at the C-7 position, such as ciprofloxacin (B1669076) and norfloxacin, thereby reducing their antibacterial efficacy. jlabphy.orgresearchgate.net The aac(6')-Ib-cr gene has been identified on plasmids in various clinical isolates, including Escherichia coli and Pseudomonas aeruginosa, contributing to reduced susceptibility to fluoroquinolones. jlabphy.orgresearchgate.net Studies have shown that the presence of aac(6')-Ib-cr can lead to a notable increase in the minimum inhibitory concentrations (MICs) of susceptible fluoroquinolones. oup.com

Other plasmid-mediated mechanisms include the Qnr proteins, which protect DNA gyrase and topoisomerase IV from the inhibitory action of fluoroquinolones, and plasmid-encoded efflux pumps like QepA and OqxAB, which actively transport fluoroquinolones out of the bacterial cell. dovepress.comoup.comjlabphy.org The co-existence of multiple PMQR genes on a single plasmid, or in combination with chromosomal resistance mutations, can lead to higher levels of resistance. dovepress.comoup.com

Table 1: Key Plasmid-Mediated Quinolone Resistance (PMQR) Genes

| Gene | Mechanism of Action | Effect on Fluoroquinolones | Reference |

|---|---|---|---|

| aac(6')-Ib-cr | Enzymatic modification (acetylation) of the piperazinyl ring. | Reduces activity of fluoroquinolones with a C-7 piperazinyl group (e.g., ciprofloxacin, norfloxacin). | jlabphy.orgresearchgate.net |

| qnr (e.g., qnrA, qnrB, qnrS) | Protects DNA gyrase and topoisomerase IV from fluoroquinolone binding. | Decreases susceptibility to a broad range of fluoroquinolones. | dovepress.comoup.com |

| qepA | Efflux pump (Major Facilitator Superfamily). | Decreases intracellular concentration of hydrophilic fluoroquinolones like ciprofloxacin. | dovepress.comjlabphy.org |

| oqxAB | Efflux pump (Resistance-Nodulation-Division family). | Multi-drug efflux pump that can extrude fluoroquinolones. | dovepress.comjlabphy.org |

Alterations in Efflux Pumps and Porins

In addition to plasmid-mediated mechanisms, alterations in bacterial efflux pumps and porins are crucial in the development of fluoroquinolone resistance. oup.comnih.gov Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. oup.com Overexpression of these pumps can significantly decrease the intracellular concentration of fluoroquinolones, thereby reducing their effectiveness. oup.comoup.com

In Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, the AcrAB-TolC and Mex family of efflux pumps play a significant role in fluoroquinolone resistance. oup.comoup.com The overexpression of these pumps can result in cross-resistance to multiple classes of antibiotics. oup.com This overexpression can be triggered by exposure to one of the pump's substrates, leading to resistance to all other substrates, including clinically important fluoroquinolones. oup.com

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow for the passive diffusion of molecules, including fluoroquinolones, into the cell. oup.com A reduction in the number or a change in the structure of these porins can limit the entry of fluoroquinolones, contributing to resistance. oup.com The combination of efflux pump overexpression and decreased porin expression can lead to high-level fluoroquinolone resistance, particularly when coupled with target-site mutations. oup.comoup.com

Table 2: Examples of Efflux Pumps and Porins Involved in Fluoroquinolone Resistance